molecular formula C13H20N2O B1491619 1-(4-Ethoxybenzyl)pyrrolidin-3-amine CAS No. 1267302-20-4

1-(4-Ethoxybenzyl)pyrrolidin-3-amine

Cat. No. B1491619
CAS RN: 1267302-20-4
M. Wt: 220.31 g/mol
InChI Key: PAQPPUVZDFFFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various compounds, including Cp*Ir complexes . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 1-(4-Ethoxybenzyl)pyrrolidin-3-amine is C13H20N2O. It has a molecular weight of 220.31 g/mol. The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, are often involved in various chemical reactions. For instance, they can undergo reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .

Future Directions

Pyrrolidine derivatives, including 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, are of great interest in drug discovery due to their potential therapeutic applications . Future research may focus on exploring the pharmacological activities of these compounds and developing new synthetic methods for their preparation .

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-5-3-11(4-6-13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQPPUVZDFFFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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